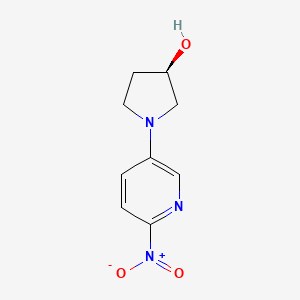
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-nitropyridine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.
Substitution Reactions: The nitropyridine moiety is introduced through substitution reactions, often involving nucleophilic aromatic substitution (S_NAr) or other suitable methods.
Chiral Resolution: The chiral center at the 3-position of the pyrrolidine ring can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol.
Substitution: The compound can participate in substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation may produce various oxidized species.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol: A reduced form of the compound with an amino group instead of a nitro group.
(3R)-1-(6-chloropyridin-3-yl)pyrrolidin-3-ol: A halogenated derivative with a chlorine atom at the 6-position of the pyridine ring.
(3R)-1-(6-methylpyridin-3-yl)pyrrolidin-3-ol: A methylated derivative with a methyl group at the 6-position of the pyridine ring.
Uniqueness
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The chiral center at the 3-position of the pyrrolidine ring also adds to its uniqueness, allowing for enantioselective interactions in biological systems.
Propiedades
Número CAS |
921592-88-3 |
|---|---|
Fórmula molecular |
C9H11N3O3 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)7-1-2-9(10-5-7)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
Clave InChI |
ZUHDWUYCYKDTAC-MRVPVSSYSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CN(CC1O)C2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


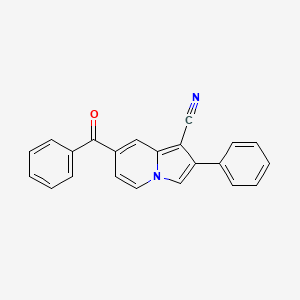
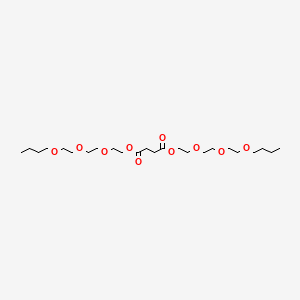
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
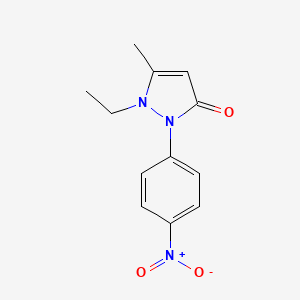


![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
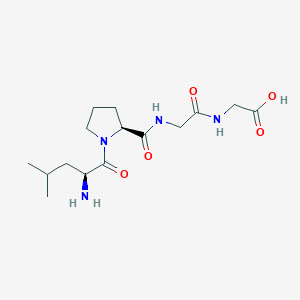
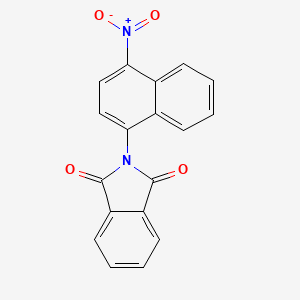
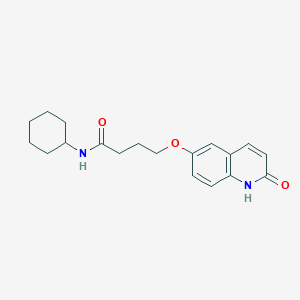
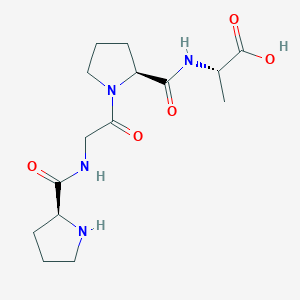
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
